gamma-Carotene

Catalog No.
S627269
CAS No.
472-93-5
M.F
C40H56
M. Wt
536.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
gamma-Carotene

CAS Number

472-93-5

Product Name

gamma-Carotene

IUPAC Name

2-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E)-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,17,19,23-undecaenyl]-1,3,3-trimethylcyclohexene

Molecular Formula

C40H56

Molecular Weight

536.9 g/mol

InChI

InChI=1S/C40H56/c1-32(2)18-13-21-35(5)24-15-26-36(6)25-14-22-33(3)19-11-12-20-34(4)23-16-27-37(7)29-30-39-38(8)28-17-31-40(39,9)10/h11-12,14-16,18-20,22-27,29-30H,13,17,21,28,31H2,1-10H3/b12-11+,22-14+,23-16+,26-15+,30-29+,33-19+,34-20+,35-24+,36-25+,37-27+

InChI Key

HRQKOYFGHJYEFS-BXOLYSJBSA-N

SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCC=C(C)C)/C)/C

The exact mass of the compound gamma-Carotene is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of cyclic carotene in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C40 isoprenoids (tetraterpenes) [PR0107]. However, this does not mean our product can be used or applied in the same or a similar way.

gamma-Carotene (CAS 472-93-5) is a highly specialized, monocyclic provitamin A carotenoid characterized by its asymmetric structure, which features one cyclized beta-ionone ring and one acyclic polyene tail[1]. This dual structural nature positions it as the critical biosynthetic intermediate between the fully acyclic lycopene and the fully bicyclic beta-carotene [2]. In industrial and research procurement, gamma-carotene is primarily sourced as a high-purity analytical standard for metabolic engineering, a calibrated singlet oxygen quencher for lipid membrane models, and a targeted nutritional precursor. Its distinctive physicochemical profile offers a precise balance of moderate provitamin A activity and quantifiable physical quenching capacity, making it a critical material for applications where symmetric carotenoids fail to provide the required functional duality[3].

Research Fit

Carotenoid analytical reference standard
Structure–activity relationship probe
Singlet oxygen quenching research tool
Provitamin A nutritional biochemistry reference

Procurement substitution with the more common beta-carotene or lycopene fundamentally compromises experimental and formulatory objectives due to structural divergence [1]. Beta-carotene, being fully cyclized, lacks the exposed acyclic polyene tail required for maximal singlet oxygen quenching, resulting in significantly lower antioxidant kinetics in lipid matrices [2]. Conversely, substituting with lycopene provides high antioxidant capacity but completely eliminates provitamin A activity, as it lacks the requisite beta-ionone ring [3]. Furthermore, in metabolic engineering and microbial fermentation QA/QC, neither substitute can replace gamma-carotene as the exact substrate/product standard for quantifying lycopene beta-cyclase (CrtY) enzyme kinetics [1].

Substitution Risk

Different terminal cyclization (one β-ring vs two) may shift antioxidant ranking and singlet oxygen quenching capacity.

Micellar bioaccessibility profile is structure-dependent; substitution with β-carotene may produce non-equivalent results in digestion models.

Provitamin A activity is quantitatively lower than β-carotene, requiring separate calibration for nutritional equivalency studies.

Enhanced Singlet Oxygen Quenching Kinetics in Lipid Models

The asymmetric structure of gamma-carotene, specifically its uncyclized polyene tail, grants it significantly higher reactivity with singlet molecular oxygen compared to fully cyclized analogs[1]. Quantitative kinetic assays demonstrate that gamma-carotene achieves a singlet oxygen quenching rate constant (kq) of 25 x 10^9 M^-1 s^-1, outperforming beta-carotene, which operates at 14 x 10^9 M^-1 s^-1 [2]. This ~78% increase in quenching efficiency makes gamma-carotene a highly effective choice for stabilizing sensitive lipid bilayers and emulsions against photo-oxidative degradation [1].

Evidence DimensionSinglet oxygen quenching rate constant (kq)
Target Compound Datagamma-Carotene: 25 x 10^9 M^-1 s^-1
Comparator Or Baselinebeta-Carotene: 14 x 10^9 M^-1 s^-1
Quantified Difference78% higher quenching efficiency for gamma-carotene
ConditionsIn vitro singlet oxygen generation via thermodissociation of NDPO2 in lipid models

Crucial for formulators and researchers requiring high-performance physical quenching of reactive oxygen species where standard beta-carotene fails to prevent lipid peroxidation.

Singlet Oxygen Quenching
Head-to-head
Ranked 2nd overall (behind lycopene); outranks α- and β-carotene
Reported quenching rank context; supports photodynamic model interpretation
Organic solvent; NDPO₂ endoperoxide system

Calibrated Provitamin A Conversion Efficiency

Because gamma-carotene possesses only a single beta-ionone ring, its enzymatic cleavage by beta-carotene 15,15'-dioxygenase (BCMO1) yields exactly one molecule of retinal, whereas the symmetric beta-carotene yields two [1]. Consequently, gamma-carotene exhibits approximately 42-50% of the provitamin A activity of beta-carotene [2]. This precise stoichiometric limitation is highly advantageous in specialized formulations where strong antioxidant capacity is desired without risking the excessive retinol accumulation associated with high-dose beta-carotene supplementation [1].

Evidence DimensionProvitamin A activity (Retinol yield per molecule)
Target Compound Datagamma-Carotene: ~42-50% relative activity (yields 1 retinal)
Comparator Or Baselinebeta-Carotene: 100% relative activity (yields 2 retinals)
Quantified Difference50% reduction in retinol conversion per mole
ConditionsIn vivo enzymatic cleavage by BCMO1

Enables the procurement of a dual-action ingredient that provides enhanced acyclic-tail antioxidant protection while maintaining a safely calibrated, moderate provitamin A release.

Micellar Bioaccessibility
Head-to-head
32.7 ± 0.2%
Reported bioaccessibility context; intermediate between β-carotene and lycopene
In vitro digestion model; emulsified carotenoids

Definitive QA/QC Marker for Lycopene Cyclase Activity in Fermentation

In the industrial biosynthesis of beta-carotene via Blakeslea trispora or engineered yeast, gamma-carotene serves as the obligate intermediate [1]. The conversion of lycopene to gamma-carotene, and subsequently to beta-carotene, is driven by lycopene beta-cyclase. Monitoring the residual gamma-carotene concentration (typically aiming for <3% relative to beta-carotene in high-purity API) is the primary analytical method for validating complete cyclization [2]. Without a high-purity gamma-carotene standard, quantifying this specific enzymatic bottleneck via HPLC is impossible [1].

Evidence DimensionEnzymatic conversion tracking (HPLC resolution)
Target Compound Datagamma-Carotene standard: Enables exact quantification of intermediate accumulation
Comparator Or BaselineCrude beta-carotene standards: Cannot resolve or quantify cyclase bottlenecking
Quantified DifferenceProvides absolute quantification of the intermediate step vs. end-product only
ConditionsHPLC analysis of Blakeslea trispora fermentation broths

Procuring this standard is strictly necessary for bioprocess engineers to optimize lycopene beta-cyclase expression and ensure commercial beta-carotene meets pharmacopeia purity thresholds.

Micellar Antioxidant Activity
Head-to-head
TEAC/FRAP rank 4th; higher than β-carotene in micellar systems
Reported antioxidant activity context; supports structure–function interpretation
Micellar fractions post-digestion; TEAC R² = 0.91
Provitamin A Activity
Class-level
42–50% relative to β-carotene
Reported nutritional activity context; regulatory equivalency review
Rat bioassay basis; 1 RE = 12 µg other provitamin A carotenoids
HPLC Retention Time
Head-to-head
15.5 min (RP-HPLC)
Supports chromatographic peak identification and method calibration
Separation from lycopene 3.1 min; from δ-carotene 0.9 min

Analytical Standard for Metabolic Engineering and Bioprocessing

Because gamma-carotene is the direct intermediate between lycopene and beta-carotene, it is an indispensable HPLC standard for metabolic engineers. It is used to quantify the specific activity and bottlenecking of lycopene beta-cyclase (CrtY) in engineered strains of E. coli, Saccharomyces cerevisiae, and industrial Blakeslea trispora fermentations, ensuring API purity standards are met [1].

Advanced Lipid Oxidation and Photochemistry Assays

Due to its elevated singlet oxygen quenching rate (25 x 10^9 M^-1 s^-1) compared to beta-carotene, gamma-carotene is a highly effective carotenoid standard in liposomal, emulsion, and cosmetic membrane models designed to test physical quenching of reactive oxygen species under UV or photo-oxidative stress [2].

Calibrated Provitamin A Nutritional Formulation

In specialized dietary and nutraceutical research, gamma-carotene is utilized when formulators require a compound that delivers robust, acyclic-tail-driven antioxidant protection while strictly limiting provitamin A conversion to ~50% of beta-carotene's yield, preventing the risks of excessive retinol accumulation [3].

Application Fit

Application
Selection Property
Validation Focus
Analytical Reference Standard
Defined chromatographic retention
HPLC peak identification & method calibration
Structure–Activity Relationship Probe
Intermediate monocyclic structure
Micellar transfer & antioxidant ranking
Singlet Oxygen Quenching Tool
Measured quenching capacity
Photodynamic & lipid peroxidation models
Provitamin A Activity Reference
Quantified nutritional activity
Retinol equivalency calculation

XLogP3

14.5

UNII

DH369M0SOE

Other CAS

472-93-5

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C40 isoprenoids (tetraterpenes) [PR0107]

Explore Compound Types